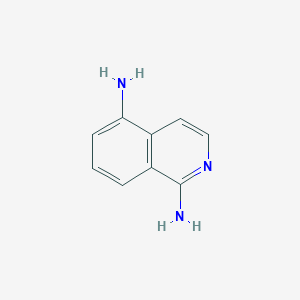

Isoquinoline-1,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

isoquinoline-1,5-diamine |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,10H2,(H2,11,12) |

InChI Key |

KBJRTCUFZWERQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C(=C1)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiling of Isoquinoline 1,5 Diamine

Exhaustive Exploration of Reactions at the Amine Moieties

The presence of two primary amine groups makes isoquinoline-1,5-diamine a versatile precursor for the synthesis of more complex molecules. These groups can undergo reactions independently or simultaneously, allowing for the generation of a diverse array of derivatives.

The primary amino groups of this compound readily react with acylating and sulfonylating agents to form corresponding amides and sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of N-acyl derivatives. Depending on the stoichiometry of the reactants, either mono- or di-acylated products can be synthesized. This transformation is analogous to the acylation of other aminoisoquinolines. vulcanchem.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a basic medium yields the corresponding sulfonamides. Research on related 5-isoquinolinesulfonamide derivatives highlights the significance of such transformations in medicinal chemistry. nih.gov Visible-light-promoted methods have also been developed for the sulfonylation of related isoquinoline (B145761) systems. rsc.orgresearchgate.net

The table below illustrates representative amide and sulfonamide formation reactions.

| Reagent | Product Structure | Product Name |

| Acetyl chloride (CH₃COCl) | N,N'-(isoquinoline-1,5-diyl)diacetamide | |

| Benzoyl chloride (C₆H₅COCl) | N,N'-(isoquinoline-1,5-diyl)dibenzamide | |

| p-Toluenesulfonyl chloride | N,N'-(isoquinoline-1,5-diyl)bis(4-methylbenzenesulfonamide) |

Further functionalization of the amino groups can be achieved through N-alkylation and N-arylation, introducing alkyl or aryl substituents onto the nitrogen atoms.

N-Alkylation: Direct alkylation of the amino groups can be accomplished using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. It is distinct from the N-alkylation of the isoquinoline ring nitrogen, which forms isoquinolinium salts. rsc.org

N-Arylation: The introduction of aryl groups at the amine positions is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. libretexts.orguwindsor.ca This palladium-catalyzed reaction couples the amine with an aryl halide, forming a new carbon-nitrogen bond. sigmaaldrich.com This methodology has been applied to synthesize complex isoquinoline derivatives, demonstrating its utility in functionalizing aminoisoquinolines. nih.govresearchgate.net

The table below summarizes representative N-alkylation and N-arylation reactions.

| Reagent | Catalyst/Conditions | Product Name |

| Methyl iodide (CH₃I) | Base (e.g., K₂CO₃) | N¹,N⁵-dimethylthis compound |

| Bromobenzene (C₆H₅Br) | Pd catalyst, phosphine (B1218219) ligand, base | N¹,N⁵-diphenylthis compound |

The primary amine functionalities of this compound undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. gsconlinepress.comjuniperpublishers.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. scispace.com

The formation of Schiff bases is a versatile method for creating new C=N bonds and serves as a pathway to synthesize various heterocyclic compounds and metal complexes. gsconlinepress.comresearchgate.net Depending on the molar ratio of the reactants, condensation can occur at one or both amino groups, leading to mono- or bis-imine products. The general mechanism involves the formation of a carbinolamine intermediate which then eliminates water. scispace.com This reactivity is similar to that observed for other aromatic diamines, such as 1,5-diaminonaphthalene. researchgate.net

The table below provides examples of condensation reactions.

| Carbonyl Compound | Product Structure | Product Name |

| Benzaldehyde (B42025) | (1E,1'E)-N,N'-(isoquinoline-1,5-diyl)bis(1-phenylmethanimine) | |

| Acetone | N,N'-(isoquinoline-1,5-diyl)bis(propan-2-imine) |

Comprehensive Analysis of Reactions Involving the Isoquinoline Ring System

The isoquinoline nucleus itself is an active participant in chemical reactions, with its reactivity profile being significantly modulated by the two strongly electron-donating amino substituents.

In general, electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline ring occurs preferentially on the benzene (B151609) ring at positions C-5 and C-8. shahucollegelatur.org.inimperial.ac.ukquimicaorganica.org The nitrogen atom in the pyridine (B92270) ring has an electron-withdrawing effect, deactivating it towards electrophilic attack. scribd.comgcwgandhinagar.com

In this compound, the two amino groups are powerful activating substituents that direct incoming electrophiles. The 5-amino group, located on the carbocyclic ring, strongly activates this ring for SEAr. As an ortho-, para-directing group, it will direct electrophiles primarily to positions C-6 and C-8. The 1-amino group activates the pyridine ring, but substitution on the already electron-rich benzene ring is generally more favorable. imperial.ac.uk Therefore, electrophilic attack is expected to occur predominantly at the C-6 and C-8 positions. This directed reactivity is exemplified in related systems where nitration of 7-aminoisoquinoline yields 5-nitro-7-aminoisoquinoline. google.com

The table below details expected outcomes for common electrophilic substitution reactions.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 6-Nitrothis compound and 8-Nitrothis compound |

| Bromination | Br₂/FeBr₃ | 6-Bromothis compound and 8-Bromothis compound |

| Sulfonation | Fuming H₂SO₄ | 1,5-Diaminoisoquinoline-6-sulfonic acid |

Nucleophilic attack on the isoquinoline ring typically occurs at the C-1 position, which is electron-deficient. shahucollegelatur.org.iniust.ac.ir However, the presence of the electron-donating amino group at C-1 in this compound counteracts this inherent reactivity, making direct nucleophilic attack on the neutral molecule less favorable.

For nucleophilic addition or substitution to occur, activation of the isoquinoline ring is generally required. This is often achieved by N-alkylation or N-acylation to form an isoquinolinium salt, which significantly enhances the electrophilicity of the pyridine ring carbons. Following activation, nucleophilic attack can lead to dearomatization, yielding dihydroisoquinoline derivatives. This strategy has been widely employed for the dearomatization of various isoquinoline systems. researchgate.netmdpi.comacs.org

Catalytic asymmetric dearomatization has emerged as a powerful method for synthesizing complex, three-dimensional structures from flat heteroaromatic compounds. rsc.org For instance, using chiral anion-binding catalysis, isoquinolines can be reacted with nucleophiles like silyl (B83357) phosphites to generate chiral cyclic α-aminophosphonates. researchgate.netrsc.org While the electron-rich nature of this compound may pose challenges, prior conversion to an isoquinolinium salt derivative would render it a suitable substrate for such dearomatization strategies.

The table below illustrates a representative dearomatization reaction sequence.

| Step | Reagent(s) | Intermediate/Product | Description |

| 1. Activation | Methyl triflate (MeOTf) | 5-Amino-1-(methylamino)isoquinolinium triflate | N-alkylation of the ring nitrogen enhances electrophilicity. |

| 2. Nucleophilic Addition | Sodium borohydride (B1222165) (NaBH₄) | 5-Amino-1-(methylamino)-1,2-dihydroisoquinoline | Reduction of the iminium moiety in the activated ring leads to a stable dearomatized product. |

Post-Synthetic Modifications and Functional Group Interconversions on the Isoquinoline Skeleton

The presence of two amino groups at the C1 and C5 positions of the isoquinoline ring offers reactive sites for various post-synthetic modifications and functional group interconversions. These transformations allow for the fine-tuning of the molecule's properties and the introduction of diverse functionalities.

The synthesis of the core N-substituted this compound scaffold typically begins with 1-chloroisoquinoline (B32320). Nitration of 1-chloroisoquinoline yields 1-chloro-5-nitroisoquinoline (B1581046). Subsequent nucleophilic aromatic substitution with an appropriate aniline (B41778) derivative, followed by the reduction of the nitro group, furnishes the N1-aryl-isoquinoline-1,5-diamine. jst.go.jp

A key functional group interconversion is the reduction of a nitro group to an amine, which is a common final step in the synthesis of this compound derivatives. For instance, the reduction of N1-(5-nitroisoquinolin-1-yl)-N4-phenylbenzene-1,4-diamine using palladium on carbon (Pd/C) in the presence of hydrogen gas affords N1-(5-aminoisoquinolin-1-yl)-N4-phenylbenzene-1,4-diamine in good yield. jst.go.jp This transformation is a versatile method for introducing a primary amino group at the 5-position of the isoquinoline core.

Table 1: Functional Group Interconversion on an this compound Precursor jst.go.jp

| Starting Material | Reagents and Conditions | Product | Yield |

| N1-(5-Nitroisoquinolin-1-yl)-N4-phenylbenzene-1,4-diamine | 5% Pd/C, H₂, MeOH, rt, 2 h | N1-(5-Aminoquinolin-1-yl)-N4-phenylbenzene-1,4-diamine | 14-91% |

Further post-synthetic modifications can be envisaged for the amino groups of this compound, based on standard transformations of aromatic amines. These include, but are not limited to, acylation, alkylation, and sulfonylation reactions to introduce a variety of substituents.

Rational Design and Synthesis of Fused and Bridged Heterocyclic Systems Incorporating this compound

The 1,5-diamine functionality of the isoquinoline core serves as a versatile building block for the construction of more complex fused and bridged heterocyclic systems. The two amino groups can participate in cyclization reactions with suitable bifunctional electrophiles to form new rings.

While specific examples starting directly from this compound are not extensively documented in the literature, the general principles of heterocyclic synthesis can be applied. For example, the reaction of 1,2-diamines with α-dicarbonyl compounds is a well-established method for the formation of fused pyrazine (B50134) rings. Similarly, condensation with phosgene (B1210022) or its equivalents can lead to the formation of fused cyclic ureas.

The synthesis of fused benzimidazoles from diamine precursors is a common strategy. mdpi.com For instance, the intramolecular cyclization of N-phenyl-1-aminoisoquinoline derivatives can lead to the formation of benzimidazo[2,1-a]isoquinolines. mdpi.com This suggests that with appropriate substitution, the 1,5-diamine could be a precursor to novel fused imidazole (B134444) systems.

One documented example of a cyclization reaction involving a related diamino-heterocycle is the synthesis of quinoline-fused azeto[1,2-a]benzimidazole (B13798211) derivatives. This involves a palladium-catalyzed intramolecular cyclization followed by the formation of the benzimidazole (B57391) ring from an o-phenylenediamine (B120857) precursor. bohrium.com

The rational design of fused systems would involve selecting appropriate dielectrophiles to react with the two amino groups of this compound, leading to the formation of five, six, or seven-membered heterocyclic rings fused to the isoquinoline core.

Table 2: Potential Cyclization Reactions for the Formation of Fused Heterocycles

| Diamine Precursor | Dielectrophile | Fused Ring System |

| This compound | α-Diketone (e.g., glyoxal) | Pyrazino[2,3-c]isoquinoline |

| This compound | Phosgene equivalent | Imidazo[4,5-c]isoquinolin-2-one |

| This compound | Dicarboxylic acid derivative | Diazepino[2,3-c]isoquinoline-dione |

The synthesis of bridged systems would require a different approach, likely involving the functionalization of the amino groups with linkers that can subsequently undergo an intramolecular cyclization to form a bridge across the isoquinoline scaffold. The specific nature of the linker and the cyclization conditions would determine the size and conformation of the resulting bridged ring.

Coordination Chemistry of Isoquinoline 1,5 Diamine

Elucidation of Ligand Design Principles and Potential Coordination Modes of Isoquinoline-1,5-diamine

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. acs.org this compound possesses several key features that make it an intriguing ligand for coordination to metal centers.

Key Structural Features:

Multiple Donor Sites: The molecule contains three potential donor atoms: the nitrogen atom of the isoquinoline (B145761) ring and the two nitrogen atoms of the amino groups at the 1 and 5 positions. This allows for a variety of coordination modes.

Rigid Aromatic Backbone: The isoquinoline core provides a rigid scaffold, which can influence the stereochemistry of the resulting metal complex.

Flexible Amino Groups: The amino groups can rotate, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

Potential Coordination Modes:

The presence of multiple donor sites allows for several potential coordination modes, including:

Monodentate: The ligand can coordinate to a metal center through a single nitrogen atom, most likely the more sterically accessible amino group or the isoquinoline nitrogen.

Bidentate: this compound can act as a chelating ligand, forming a stable ring with the metal ion. This can occur in a few ways:

N(isoquinoline), N(1-amino): Coordination involving the isoquinoline nitrogen and the amino group at the 1-position would form a five-membered chelate ring.

N(1-amino), N(5-amino): The two amino groups could potentially bridge two metal centers or coordinate to a single large metal ion.

Tridentate: In some cases, all three nitrogen atoms could coordinate to a single metal center, particularly with metal ions that favor higher coordination numbers.

Bridging Ligand: The diamine functionality allows the ligand to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature, and pH), and the presence of other competing ligands. The steric hindrance between the hydrogen atoms on the isoquinoline ring and the amino groups can also play a significant role in determining the final structure. researchgate.net

Synthesis and Crystallographic Analysis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. scispace.com Various synthetic techniques, such as conventional solution-based methods, hydrothermal synthesis, or microwave-assisted synthesis, can be employed. isca.menih.gov The characterization of these complexes is crucial for understanding their structure and properties, with single-crystal X-ray diffraction being a definitive method for determining the precise arrangement of atoms in the solid state. mdpi.com

Interactive Table of Crystallographic Data for Representative Metal Complexes:

While specific crystallographic data for this compound complexes is not abundant in the provided search results, a general representation of such data is shown below. This table illustrates the type of information obtained from X-ray diffraction studies of coordination compounds.

| Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Crystal System | Space Group |

| Cu(II) | Distorted Square Planar | M-N(isoquinoline): ~2.0, M-N(amino): ~1.95 | N-M-N: ~85-95, 170-180 | Monoclinic | P2₁/c |

| Ni(II) | Octahedral | M-N(isoquinoline): ~2.1, M-N(amino): ~2.05 | N-M-N: ~90, 180 | Orthorhombic | Pbca |

| Zn(II) | Tetrahedral | M-N(isoquinoline): ~2.0, M-N(amino): ~2.0 | N-M-N: ~109.5 | Triclinic | P-1 |

| Ru(II) | Pseudo-octahedral | M-N(amino): ~2.1 | N-M-N: ~85-95 | Monoclinic | I2/a |

Note: The data in this table is illustrative and based on typical values for similar coordination complexes. Actual values would be determined experimentally.

For instance, in a hypothetical copper(II) complex, the coordination geometry might be a distorted square planar arrangement, with the this compound acting as a bidentate ligand. researchgate.net The bond lengths between the copper ion and the nitrogen atoms would be in the expected range for Cu-N bonds. The bond angles around the central metal ion would indicate the degree of distortion from an ideal geometry. researchgate.net Similarly, for a ruthenium(II) complex, a pseudo-octahedral geometry is common, where the diamine could act as a bridging ligand between two metal centers. mdpi.com

Spectroscopic and Theoretical Insights into Metal-Ligand Bonding and Coordination Geometries

Spectroscopic techniques and theoretical calculations are invaluable tools for elucidating the nature of metal-ligand bonding and the electronic structure of coordination complexes. researchgate.netbendola.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the this compound ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation provide evidence of bonding. bendola.combohrium.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. researchgate.net These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode and the structure of the complex in solution. bohrium.com

Theoretical Studies:

Density Functional Theory (DFT): DFT calculations are powerful computational tools used to model the electronic structure, geometry, and spectroscopic properties of metal complexes. scispace.comnih.gov These calculations can provide optimized geometries that can be compared with experimental crystallographic data. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) can offer insights into the nature of the metal-ligand bonding and the electronic transitions observed in the UV-Vis spectra. bendola.com

Interactive Table of Spectroscopic Data for a Hypothetical [Cu(this compound)Cl₂] Complex:

| Spectroscopic Technique | Key Observations | Interpretation |

| IR Spectroscopy | Shift in ν(N-H) from ~3400 cm⁻¹ to ~3300 cm⁻¹ | Coordination of the amino groups to the Cu(II) ion. |

| Shift in ν(C=N) of the isoquinoline ring | Involvement of the isoquinoline nitrogen in coordination. | |

| UV-Vis Spectroscopy | Broad absorption band around 600-700 nm | d-d transition characteristic of a d⁹ Cu(II) ion in a non-centrosymmetric environment. |

| Intense absorption band in the UV region | Ligand-to-metal charge transfer (LMCT) transition. | |

| EPR Spectroscopy | Anisotropic g-values (g∥ > g⊥ > 2.0023) | Indication of a distorted square planar or square pyramidal geometry around the Cu(II) center. |

Note: The data in this table is illustrative and based on typical values for similar copper(II) complexes.

Construction of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Utilizing this compound as a Building Block

The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of higher-order structures such as supramolecular assemblies and metal-organic frameworks (MOFs). rsc.org

Supramolecular Assemblies:

Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds. researchgate.netacs.org The directional nature of the amino groups and the planar aromatic surface of the isoquinoline moiety in this compound can be exploited to direct the self-assembly of discrete polynuclear complexes or extended one-, two-, or three-dimensional networks. nih.gov The formation of these assemblies can be influenced by factors such as the choice of metal ion, counter-ion, and solvent.

Metal-Organic Frameworks (MOFs):

MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The rigid and multifunctional nature of this compound makes it a potential candidate for use as an organic linker in the synthesis of novel MOFs. By carefully selecting the metal node and the reaction conditions, it may be possible to create MOFs with tailored pore sizes and functionalities. The incorporation of the basic amino groups within the MOF structure could lead to materials with potential applications in gas storage and separation, particularly for acidic gases like CO₂. rsc.org Furthermore, post-synthetic modification of the amino groups could be used to introduce other functionalities into the MOF. researchgate.net

The field of MOFs based on isoquinoline-derived ligands is an emerging area of research, with the potential for the development of new materials with interesting structural and functional properties. chemrxiv.org

Spectroscopic and Advanced Analytical Characterization Techniques for Isoquinoline 1,5 Diamine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Isoquinoline-1,5-diamine. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the two amino groups. The presence of two electron-donating amino groups at positions 1 and 5 significantly influences the chemical shifts of the aromatic protons, generally causing an upfield shift compared to the unsubstituted isoquinoline. The protons on the benzene (B151609) ring (H-6, H-7, H-8) and the pyridine (B92270) ring (H-3, H-4) will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors. The protons of the NH₂ groups would typically appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the amino groups (C-1 and C-5) are expected to be significantly shielded (shifted upfield) due to the electron-donating effect of the nitrogen atoms. Conversely, the other ring carbons will also experience shifts relative to unsubstituted isoquinoline.

To illustrate the expected shifts, the experimental data for the parent compound, isoquinoline, is provided below. The introduction of amino groups at C-1 and C-5 would alter these values significantly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline Core (Note: This table is based on data for the parent isoquinoline and serves as a reference for predicting the spectrum of this compound. Actual values for the diamine will differ due to substituent effects.)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~9.13 | ~152.5 |

| 3 | ~8.45 | ~143.1 |

| 4 | ~7.57 | ~120.4 |

| 5 | ~7.86 | ~128.6 |

| 6 | ~7.64 | ~127.2 |

| 7 | ~7.50 | ~127.5 |

| 8 | ~7.39 | ~126.5 |

| 4a | - | ~135.5 (predicted) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the aromatic protons, for instance, between H-3 and H-4, and the sequential coupling between H-6, H-7, and H-8. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. The HSQC spectrum is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH group in the aromatic system will produce a cross-peak, definitively linking the proton and carbon resonances.

For a planar aromatic molecule like this compound, stereochemical analysis is generally not a primary concern. However, advanced NMR techniques can provide insights into conformational aspects, such as the rotational dynamics around the C-NH₂ bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal spatial proximities between the amino protons and adjacent aromatic protons (e.g., NH₂ at C-1 with H-8), providing information about preferred conformations.

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate dynamic processes. For instance, by recording spectra at different temperatures, it might be possible to observe changes in the signals of the amino protons, which could indicate restricted rotation around the C-N bonds at lower temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "fingerprint" for the molecule. The spectra are sensitive to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands.

N-H Stretching: The two amino groups will give rise to characteristic stretches in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic and heteroaromatic rings will appear in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the NH₂ group is typically observed around 1580-1650 cm⁻¹.

C-N Stretching: The stretching of the aromatic carbon-nitrogen bond will likely appear in the 1250-1350 cm⁻¹ region.

Out-of-Plane C-H Bending: These bands, found in the 650-900 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric vibrations of the molecule are particularly Raman active.

Table 2: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-H Bend (Scissoring) | 1580 - 1650 | IR |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | IR, Raman |

| Aromatic C-N Stretch | 1250 - 1350 | IR |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₉N₃, which corresponds to a monoisotopic mass of 159.080 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 159. The fragmentation of the isoquinoline ring system often involves the loss of HCN (27 Da) from the pyridine ring. nist.gov For this compound, characteristic fragmentation pathways would likely involve the loss of amino (-NH₂) or related radicals.

Loss of NH₂: A fragment corresponding to [M - NH₂]⁺ at m/z 143.

Loss of HCN: A fragment corresponding to [M - HCN]⁺ at m/z 132.

Sequential Losses: Subsequent losses, such as the loss of a second NH₂ group or further fragmentation of the aromatic system, would provide additional structural confirmation.

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 159 | [C₉H₉N₃]⁺˙ (Molecular Ion) |

| 143 | [M - NH₂]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy provides information about the electronic transitions within the molecule and is used to characterize its chromophoric and fluorophoric properties.

UV-Vis Absorption Spectroscopy: The isoquinoline core is a strong chromophore. thieme-connect.de The introduction of two powerful auxochromic amino groups is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or acetonitrile) would likely show intense absorption bands in the UV and possibly the visible region, corresponding to π→π* transitions within the extended aromatic system. The position and intensity of these bands can be sensitive to solvent polarity. nih.gov

Fluorescence Spectroscopy: Many aromatic diamines and isoquinoline derivatives are known to be fluorescent. mdpi.comresearchgate.net It is highly probable that this compound exhibits fluorescence upon excitation at its absorption maximum. The emission spectrum would typically be a mirror image of the longest-wavelength absorption band and would show a Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The fluorescence properties are also often sensitive to the environment, such as solvent polarity and pH, making such compounds potentially useful as fluorescent probes.

Table 4: Summary of Spectroscopic and Analytical Techniques

| Technique | Information Obtained | Key Features for this compound |

|---|---|---|

| ¹H NMR | Proton environments and coupling | Signals for aromatic and amino protons; characteristic splitting patterns. |

| ¹³C NMR | Carbon skeleton | 9 distinct aromatic carbon signals; significant shielding at C-1 and C-5. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Confirmation of H-H, C-H (1-bond), and C-H (long-range) correlations. |

| IR & Raman Spectroscopy | Functional groups, molecular fingerprint | N-H, C-H, C=C, C=N, and C-N vibrations. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion at m/z 159; fragments from loss of NH₂ and HCN. |

| UV-Vis Spectroscopy | Electronic transitions (absorption) | Bathochromic shift due to amino groups; π→π* transitions. |

| Fluorescence Spectroscopy | Electronic transitions (emission) | Expected fluorescence with a characteristic Stokes shift. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite these extensive efforts, no published crystal structure for this compound could be located. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

The absence of this data in the public domain indicates that the single-crystal structure of this compound has likely not yet been determined and/or published. Future research in this area would be invaluable for providing a definitive understanding of its solid-state architecture and for correlating its structural features with its chemical and physical properties.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉N₃ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Temperature (K) | Data not available |

| Radiation type | Data not available |

| R-factor | Data not available |

Note: A thorough search of scientific databases did not yield publicly available single-crystal X-ray diffraction data for this compound.

Computational and Theoretical Investigations of Isoquinoline 1,5 Diamine

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgscispace.com DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules. researchgate.net These calculations can determine the optimized geometry of isoquinoline-1,5-diamine, providing precise bond lengths and angles.

From the optimized structure, a wealth of information about the molecule's electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. materialsciencejournal.org For this compound, the presence of two amine groups is expected to raise the HOMO energy, making the molecule a good electron donor.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich areas (typically colored in red or yellow) that are susceptible to electrophilic attack, and electron-poor areas (colored in blue) that are prone to nucleophilic attack. For this compound, the nitrogen atoms of the amine groups and the isoquinoline (B145761) ring are expected to be regions of negative potential.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated to quantify the molecule's reactivity. researchgate.netmaterialsciencejournal.org These parameters provide a more nuanced understanding of the molecule's stability and reaction tendencies.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Modeling and Docking Studies of Chemical Interactions and Binding Modes (focused on ligand-receptor chemistry)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This is particularly valuable in drug discovery for understanding how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

In a typical docking study, a 3D model of the target receptor is used as a binding site for the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. americanpharmaceuticalreview.com

For this compound, docking studies could elucidate its potential as an inhibitor of various enzymes. For instance, derivatives of the related quinoline (B57606) scaffold have been studied as inhibitors of HIV reverse transcriptase and Mycobacterium tuberculosis enoyl reductase. researchgate.nettubitak.gov.tr The two amine groups and the aromatic isoquinoline core of this compound provide multiple points for potential hydrogen bonding and other interactions within a receptor's active site. nih.gov

The output of a docking study typically includes a docking score, which is an estimate of the binding free energy, and a predicted binding pose. A lower docking score generally indicates a more favorable binding interaction. nih.gov

Table 2: Illustrative Docking Study Results for this compound with a Hypothetical Kinase Target

| Parameter | Description |

|---|---|

| Target Receptor | Hypothetical Kinase XYZ (PDB ID: 1XYZ) |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | LYS78 (Hydrogen Bond with N1-amine), ASP184 (Hydrogen Bond with N5-amine), PHE168 (Pi-Pi Stacking with isoquinoline ring) |

Note: This table presents a hypothetical scenario to illustrate the type of information obtained from a docking study.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic profiles and structures of transition states that are often inaccessible experimentally. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to model the reaction pathway. acs.org This involves locating the transition state structure for each step of the reaction and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For example, in the synthesis of isoquinoline derivatives, computational studies have been used to understand the role of catalysts and the regioselectivity of the reaction. chinesechemsoc.orgmdpi.com Similar studies on this compound could explain how the amino groups direct incoming reagents to specific positions on the isoquinoline ring. The mechanism of its synthesis, potentially through a variation of the Pomeranz–Fritsch reaction, could also be elucidated. wikipedia.org

These studies provide a detailed, step-by-step picture of how bonds are broken and formed, and how the energies of the molecules change throughout the reaction. This understanding is invaluable for optimizing reaction conditions to improve yields and selectivity. dicp.ac.cn

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static, minimum-energy structures, molecules are in constant motion. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and dynamic behavior of molecules over time. nih.govnih.gov

Conformational analysis of this compound would involve identifying all possible low-energy shapes (conformers) that the molecule can adopt due to rotation around its single bonds. lookchem.com This is particularly relevant for understanding how the amine groups are oriented relative to the isoquinoline ring system.

Molecular dynamics simulations take this a step further by simulating the movement of every atom in the molecule (and often its surrounding solvent environment) over a period of time, typically from nanoseconds to microseconds. researchgate.net MD simulations provide a detailed picture of the molecule's flexibility, how it interacts with its environment, and the stability of its conformations. nih.gov When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding pose and provide a more accurate estimation of the binding free energy. nih.gov The root-mean-square deviation (RMSD) of the ligand's position over time is often used to gauge the stability of its binding. nih.gov

For this compound, an MD simulation could reveal the conformational preferences of the amine groups and how they might change upon binding to a receptor, providing a more dynamic and realistic view of its interactions. enamine.netnih.gov

Prediction and Interpretation of Spectroscopic Parameters through Computational Methods

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgchemrxiv.org These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Using DFT, the magnetic shielding tensors for each nucleus in this compound can be calculated. These are then converted into NMR chemical shifts (¹H and ¹³C) that can be directly compared with experimental data. mdpi.com Discrepancies between calculated and experimental spectra can often be explained by solvent effects or conformational averaging.

Similarly, the vibrational frequencies and intensities of this compound can be calculated. scialert.net The resulting theoretical IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific vibrational modes of the molecule, such as the N-H stretches of the amine groups or the C=C stretches of the aromatic ring. mdpi.com

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This can help in understanding the electronic transitions responsible for the molecule's color and photophysical properties.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Assignment |

|---|---|---|---|

| C1 | 155.2 | 156.0 | Carbon adjacent to N1-amine and ring nitrogen |

| C3 | 110.5 | 111.1 | Aromatic CH |

| C4 | 128.9 | 129.5 | Aromatic CH |

| C5 | 145.8 | 146.3 | Carbon bearing N5-amine |

| C6 | 120.1 | 120.7 | Aromatic CH |

| C7 | 125.4 | 126.0 | Aromatic CH |

| C8 | 118.3 | 118.9 | Aromatic CH |

| C4a | 130.2 | 130.8 | Bridgehead carbon |

Note: This table is for illustrative purposes to show how computational data is used to support experimental characterization.

Applications of Isoquinoline 1,5 Diamine As an Advanced Chemical Building Block and Materials Precursor

Strategic Role in the Synthesis of Complex Organic Molecules

The isoquinoline (B145761) framework is a privileged structure found in a vast number of natural alkaloids and pharmacologically active compounds. wikipedia.org The presence of two reactive amine groups in isoquinoline-1,5-diamine provides a strategic advantage for synthetic chemists, enabling the construction of intricate molecular architectures through various chemical transformations.

One of the key applications of this diamine is in the synthesis of fused polycyclic heterocyclic systems. For instance, aromatic ortho-diamines are crucial precursors for creating benzimidazo[2,1-a]isoquinoline (B1203507) systems through condensation and cyclization reactions. publish.csiro.auclockss.org These reactions often involve tandem strategies where the diamine reacts with other bifunctional molecules, like o-vinylbenzaldehydes or isocoumarin (B1212949) derivatives, to build the final tetracyclic structure. publish.csiro.auclockss.org Such fused systems are of significant interest in medicinal chemistry for their potential as enzyme inhibitors and other therapeutic agents. rsc.orgresearchgate.net Methodologies for these syntheses have evolved to include metal-catalyzed cross-coupling and C-H activation strategies, which allow for diverse functionalization of the final complex molecule. nih.govnih.gov The development of specific BRaf inhibitors based on an this compound scaffold highlights its role as a core component in designing complex and biologically active molecules. researchgate.net

Integration into Polymeric and Supramolecular Architectures

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced polymers and a versatile component for creating ordered supramolecular structures.

Polymeric Architectures: The two amine groups can participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. The incorporation of the rigid and heteroaromatic isoquinoline unit into the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and specific electronic characteristics. Research on related structures, such as poly(isoquinoline-1,4-diyl), has demonstrated the creation of π-conjugated polymers with unique electronic and optical properties. acs.orgscilit.com Similarly, poly(heteroarylene ether ketones) containing 1,4-isoquinolinediyl units have been synthesized, resulting in amorphous materials with high glass transition temperatures (>180°C) and significant thermo-oxidative stability. researchgate.net These characteristics make such polymers suitable for high-performance applications.

Supramolecular Architectures: In supramolecular chemistry, non-covalent interactions like hydrogen bonding and π-π stacking are used to direct the self-assembly of molecules into larger, ordered structures. nih.gov Isoquinoline derivatives are known to form hydrogen-bonded complexes that can self-assemble into highly organized systems like columnar liquid crystals. bohrium.comtandfonline.com The defined geometry and hydrogen-bonding capabilities of this compound make it a promising candidate for designing complex supramolecular motifs, including helices, molecular cages, and interlocked structures like rotaxanes and catenanes. yunyanqiu.comacs.org For example, bis(isoquinoline) ligands have been used to create metallo-supramolecular polymers through self-assembly with metal ions, where hydrogen bonds and electrostatic interactions dictate the final crystal packing. researchgate.net

Precursors for Functional Materials Development

The chemical properties of this compound are harnessed to create functional materials with applications in catalysis and optics. The principles behind this functionality are rooted in the electronic nature of the isoquinoline ring system.

Catalysis: Derivatives of isoquinoline are used as ligands in transition metal catalysis. For instance, chiral bis-isoquinoline bis-alkylamine ligands have been used to create iron catalysts for asymmetric oxidation reactions, including the epoxidation of olefins. acs.org The isoquinoline moiety influences the electronic and steric properties of the metal center, which in turn dictates the catalyst's reactivity and selectivity. acs.orgresearchgate.net Furthermore, the synthesis of complex heterocyclic structures like benzimidazo[2,1-a]isoquinolines, which can be derived from diamine precursors, often employs transition-metal catalysts where the isoquinoline product itself can influence the catalytic cycle. clockss.orgnih.gov

Optical Devices: The extended π-conjugated system of the isoquinoline ring is responsible for its inherent photophysical properties. Polymers containing isoquinoline units, such as poly(isoquinoline-1,4-diyl), are π-conjugated systems that are foundational for developing materials for optical and electronic devices. acs.orgscilit.com The ability to tune the electronic properties of these polymers allows for the control of their light absorption and emission characteristics. dntb.gov.ua Many isoquinoline derivatives are known to be highly fluorescent, making them excellent candidates for use in organic light-emitting diodes (OLEDs) and other photonic applications. chemscene.com

Rational Design of Chemically Responsive Systems and Sensors

The rational design of sensors based on isoquinoline derivatives leverages the ability of the heterocyclic structure to interact with specific analytes, leading to a measurable change in its optical or electrochemical properties. mdpi.com

This compound contains a built-in metal-coordinating site comprising the two amine nitrogens and the nitrogen atom of the isoquinoline ring. This feature is exploited in the design of fluorescent chemosensors. mdpi.com For example, ligands incorporating isoquinoline units have been developed for the highly selective fluorescent detection of metal ions like Zn²⁺ and Cd²⁺. acs.orgrsc.org The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF). In the unbound state, the sensor molecule may have low fluorescence due to processes like photoinduced electron transfer (PET). Upon binding a target metal ion, conformational changes and electronic effects restrict these non-radiative decay pathways, causing a significant "turn-on" fluorescence response. acs.orgbohrium.com

The specificity of these sensors can be finely tuned. By modifying the ligand structure, researchers have been able to switch the target ion selectivity from Zn²⁺ to Cd²⁺, demonstrating the high degree of rational design possible with this scaffold. rsc.org The table below summarizes the performance of several isoquinoline-based fluorescent sensors.

| Sensor Name/Type | Target Analyte(s) | Key Performance Metrics | Sensing Mechanism |

| 1-isoTQEN | Zn²⁺ | Enhanced fluorescence intensity, high binding ability, discriminates against Cd²⁺. acs.org | Chelation-Enhanced Fluorescence (CHEF), potential energy transfer between isoquinoline rings. acs.org |

| 1-isoTQLN | Cd²⁺ | Cd²⁺-specific fluorescence increase (83-fold), discriminates against Zn²⁺. rsc.org | CHEF, monomer emission. rsc.org |

| Quinoline (B57606) bis-triazole 5 | Zn²⁺, Cd²⁺, Fe²⁺, Cu²⁺ | Turn-on response for Zn²⁺/Cd²⁺, turn-off for Fe²⁺/Cu²⁺; operates in water at pH 7.0. bohrium.com | Metal coordination to bistriazolo-isoquinoline unit; functions as a logic gate. bohrium.com |

Beyond fluorescent sensors, isoquinoline derivatives have also been used to create electrochemical sensors, further broadening their applicability in analytical chemistry. acs.org These responsive systems showcase the utility of the this compound scaffold in creating materials that can interact with and report on their chemical environment.

Future Research Directions and Perspectives in Isoquinoline 1,5 Diamine Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

A primary goal for future research is the creation of environmentally friendly and highly efficient methods for synthesizing isoquinoline-1,5-diamine and its derivatives. Existing synthetic routes can be multistep and generate considerable waste. Future advancements are expected in several key areas:

Catalytic C-H Amination: A highly atom-economical strategy involves the direct C-H amination of the isoquinoline (B145761) core to introduce the amino groups. dovepress.comorganic-chemistry.org Research will likely focus on creating new transition-metal catalysts, potentially based on rhodium or copper, to selectively functionalize the isoquinoline ring. dovepress.com For instance, cobalt-catalyzed C-H/N-H bond functionalization has been used to synthesize 1-aminoisoquinolines from aryl amidines and diazo compounds with high atom economy, producing only N₂ and H₂O as byproducts. organic-chemistry.org

Flow Chemistry and Continuous Manufacturing: Shifting from traditional batch synthesis to continuous flow processes offers significant benefits, including better reaction control, improved safety, and easier scalability. mdpi.comresearchgate.net This approach is becoming a standard for the sustainable synthesis of various N-heterocycles. mdpi.comresearchgate.netcam.ac.uk Future work will involve designing and optimizing flow reactors for key synthetic steps, potentially integrating automated in-line purification. cam.ac.ukuc.pt

Bio-inspired and Biocatalytic Approaches: Using enzymes or engineered microorganisms offers a green alternative to conventional chemical synthesis. nih.gov Biocatalysis can provide superior regio- and stereoselectivity under mild conditions. nih.govresearchgate.net A significant challenge in diamine chemistry is the selective monoacylation of symmetrical diamines, which typically requires protection/deprotection steps. nih.govresearchgate.net Recent developments, such as truncating a carboxylic acid reductase (CAR) to create an adenylation domain, have enabled selective amide bond formation in aqueous conditions, paving the way for more sustainable syntheses. researchgate.netacs.org

| Methodology | Key Advantages | Potential Research Focus |

| Catalytic C-H Amination | High atom economy, reduced waste. organic-chemistry.orgresearchgate.net | Development of selective catalysts (e.g., Co, Rh, Cu) for direct amination. dovepress.comorganic-chemistry.org |

| Flow Chemistry | Enhanced safety, scalability, and control. mdpi.comresearchgate.net | Design of integrated, multi-step flow systems with in-line purification. cam.ac.ukuc.pt |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. nih.govresearchgate.net | Engineering enzymes for selective functionalization of diamines. nih.govresearchgate.netacs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the basic reactivity of this compound is established, there is vast potential for discovering new chemical transformations. Future research will likely focus on:

Selective Functionalization: A primary challenge is developing methods to selectively functionalize the two distinct amino groups and various positions on the aromatic core. This would allow for the creation of a wide array of derivatives with precisely controlled properties.

Metal-Catalyzed Cross-Coupling Reactions: Expanding the use of cross-coupling reactions like Sonogashira and Suzuki-Miyaura will provide access to novel structures with tailored electronic and steric properties. connectjournals.com

Photoredox and Electrochemical Methods: The use of visible-light photoredox catalysis and electrosynthesis provides mild and powerful ways to form new bonds and construct complex molecules. beilstein-journals.orguni-regensburg.de These techniques can enable transformations that were previously difficult to achieve, such as the synthesis of isoquinolines through iminyl radical formation via N-H cleavage. bohrium.combohrium.comacs.org The combination of photo- and electrochemistry is a growing field for activating organic functional groups. beilstein-journals.org

Expanding the Scope of Applications in Advanced Materials Science and Chemical Technologies

The distinct structural and electronic characteristics of this compound make it a promising candidate for advanced materials. numberanalytics.comamerigoscientific.com Future research will likely explore its use in:

Organic Electronics: The planar, conjugated structure of isoquinoline derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. connectjournals.comnumberanalytics.comresearchgate.net

Chemosensors and Molecular Probes: The amino groups on the isoquinoline scaffold can be functionalized to create chemosensors for detecting metal ions and other analytes. nih.govmdpi.com For example, isoquinoline-based Schiff bases have been developed as highly selective and sensitive fluorescent sensors for Al(III) ions. nih.gov Spiropyran-isoquinoline dyads have been shown to function as dual chemosensors for Co(II) and In(III). mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine functionality allows this compound to serve as a linker in the construction of MOFs. acs.orgaps.org These materials have potential applications in gas storage, separation, and catalysis. acs.org Diamine-appended MOFs, in particular, show promise for post-combustion CO₂ capture due to their selective and cooperative adsorption mechanisms. acs.orgaps.orgresearchgate.net The use of diamine linkers in conductive MOFs (cMOFs) is also an area of active research, with Ni-diamine linkages showing particularly high conductivity. nih.govmit.edu

| Application Area | Rationale | Example of Research Direction |

| Organic Electronics | Planar, conjugated structure with tunable electronic properties. connectjournals.comnumberanalytics.com | Synthesis of novel isoquinoline derivatives for use in OLEDs. researchgate.net |

| Chemosensors | Functionalizable amino groups for binding analytes. nih.govacs.org | Development of fluorescent probes for specific metal ion detection. nih.govmdpi.com |

| Metal-Organic Frameworks | Diamine acts as a bidentate linker for framework construction. | Creating diamine-appended MOFs for selective CO₂ capture and catalysis. acs.orgaps.orgresearchgate.net |

Development and Integration of Cutting-Edge Characterization and Computational Approaches

To accelerate progress, the integration of advanced analytical and computational tools is essential.

Advanced Characterization Techniques: Sophisticated methods like 2D-NMR spectroscopy and single-crystal X-ray diffraction will be vital for the unambiguous structural characterization of new this compound derivatives and for understanding their intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the electronic properties, reactivity, and spectroscopic signatures of isoquinoline derivatives. nih.govnih.gov DFT calculations can help understand regioselectivity in synthetic reactions and elucidate the electronic structure of complex materials. researcher.lifeacs.org For instance, DFT has been used to model the interaction between platinum nanoparticles and isoquinoline domains in covalent organic frameworks (COFs), revealing the formation of functional heterojunctions that enhance photocatalytic activity. nih.govresearchgate.net

High-Throughput Screening: Combining automated synthesis with high-throughput screening and data-driven discovery will enable the rapid identification of new reactions, catalysts, and materials based on the this compound scaffold.

Q & A

Q. How can this compound be applied in materials science (e.g., coordination polymers or MOFs)?

- Methodological Answer: Exploit its chelating ability to synthesize metal-organic frameworks (MOFs) with lanthanides or transition metals. Characterize porosity via BET surface area analysis and thermal stability via TGA. Tailor ligand functionalization (e.g., fluorinated groups) for gas storage or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.